ethyl (4-{[(2-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-[4-(2-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is a synthetic organic compound with the molecular formula C14H16FN3O3 It is characterized by the presence of a fluorobenzamido group attached to a pyrazole ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(2-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between the pyrazole derivative and 2-fluorobenzoic acid, using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(2-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 2-[4-(2-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group enhances its binding affinity to these targets, while the pyrazole ring modulates its electronic properties. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-FLUOROBENZAMIDO)ACETATE: Similar structure but lacks the pyrazole ring, leading to different chemical and biological properties.
2-FLUOROBENZAMIDO-1H-PYRAZOLE: Contains the pyrazole ring but lacks the ethyl acetate moiety, affecting its solubility and reactivity.
3,5-DIMETHYL-1H-PYRAZOLE: Lacks both the fluorobenzamido group and the ethyl acetate moiety, resulting in significantly different properties.
Uniqueness
ETHYL 2-[4-(2-FLUOROBENZAMIDO)-3,5-DIMETHYL-1H-PYRAZOL-1-YL]ACETATE is unique due to the combination of the fluorobenzamido group, pyrazole ring, and ethyl acetate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H18FN3O3 |
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Molecular Weight |
319.33 g/mol |
IUPAC Name |
ethyl 2-[4-[(2-fluorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H18FN3O3/c1-4-23-14(21)9-20-11(3)15(10(2)19-20)18-16(22)12-7-5-6-8-13(12)17/h5-8H,4,9H2,1-3H3,(H,18,22) |
InChI Key |
GXRIEOWCKQBQNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CC=C2F)C |
Origin of Product |
United States |
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